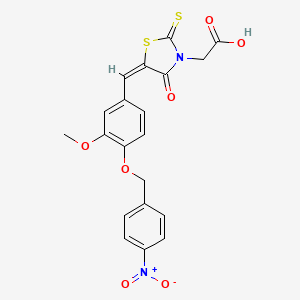

(E)-2-(5-(3-methoxy-4-((4-nitrobenzyl)oxy)benzylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid

Description

Properties

IUPAC Name |

2-[(5E)-5-[[3-methoxy-4-[(4-nitrophenyl)methoxy]phenyl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N2O7S2/c1-28-16-8-13(9-17-19(25)21(10-18(23)24)20(30)31-17)4-7-15(16)29-11-12-2-5-14(6-3-12)22(26)27/h2-9H,10-11H2,1H3,(H,23,24)/b17-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOPBKWHCYMYQRO-RQZCQDPDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=C2C(=O)N(C(=S)S2)CC(=O)O)OCC3=CC=C(C=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)/C=C/2\C(=O)N(C(=S)S2)CC(=O)O)OCC3=CC=C(C=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N2O7S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (E)-2-(5-(3-methoxy-4-((4-nitrobenzyl)oxy)benzylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid is a derivative of thiazolidine, a class of compounds known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a thiazolidin core structure, which significantly contributes to its biological activities. The presence of various substituents such as methoxy and nitro groups enhances its pharmacological potential. The molecular formula can be represented as .

Antimicrobial Activity

Thiazolidine derivatives have been extensively studied for their antimicrobial properties. The compound has shown notable activity against both bacterial and fungal pathogens.

- Bacterial Activity : Studies indicate that derivatives similar to this compound exhibit significant antibacterial activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). For instance, related thiazolidine derivatives have demonstrated minimum inhibitory concentrations (MIC) as low as 15.62 μM against MRSA .

- Fungal Activity : The compound has also been evaluated for antifungal properties. Research has shown that certain thiazolidine derivatives inhibit the growth of Candida albicans without affecting cell viability .

| Pathogen Type | Activity | MIC (μM) |

|---|---|---|

| Gram-positive Bacteria (MRSA) | Significant | 15.62 |

| Fungi (C. albicans) | Inhibitory | Not specified |

Anticancer Activity

Thiazolidine derivatives are recognized for their anticancer properties. The compound has been studied for its effects on various cancer cell lines.

- Mechanism of Action : Compounds in this class induce apoptosis and inhibit tumor angiogenesis. They interact with non-membrane protein targets such as SHP2 and integrin αvβ3, which are crucial in cancer progression .

- Case Study : A study involving thiazolidine derivatives showed potent antitumor effects against glioblastoma cells, with specific derivatives exhibiting significant cytotoxicity .

Other Pharmacological Activities

Beyond antimicrobial and anticancer effects, thiazolidine derivatives have been investigated for additional pharmacological activities:

- Aldose Reductase Inhibition : Some derivatives have shown promise as aldose reductase inhibitors, which are beneficial in treating diabetic complications. For example, one derivative was found to be over five times more potent than the clinically used epalrestat .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of thiazolidine derivatives. Modifications in the molecular structure can lead to enhanced efficacy and selectivity.

Scientific Research Applications

Chemical Structure and Synthesis

The compound is characterized by a thiazolidinone core, which is known for its diverse biological activities. The synthesis typically involves multi-step processes that may include the condensation of appropriate aldehydes and thiazolidinone derivatives. Various synthetic methodologies have been reported, including the use of mercaptoacetic acid to form derivatives with enhanced biological properties .

Table 1: Key Synthetic Steps

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| 1 | Aldehyde + Thiazolidinone | Formation of thiazolidinone derivative |

| 2 | Mercaptoacetic acid, reflux | Formation of acetic acid derivative |

| 3 | Characterization via NMR, MS | Confirmation of structure |

Anticancer Properties

Research indicates that compounds similar to (E)-2-(5-(3-methoxy-4-((4-nitrobenzyl)oxy)benzylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid exhibit significant anticancer activity. For instance, studies have shown that thiazolidinone derivatives can inhibit the growth of various cancer cell lines, including leukemia and solid tumors. In vitro assays demonstrated that specific derivatives exhibited over 70% inhibition against certain cancer cell lines .

Anti-inflammatory Activity

Molecular docking studies suggest that this compound may act as a potent inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory processes. The anti-inflammatory properties are attributed to the compound's ability to modulate inflammatory pathways, making it a candidate for further development as an anti-inflammatory agent .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies indicate that it exhibits activity against a range of bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria .

Case Study 1: Anticancer Activity Evaluation

In a study published in the Journal of Research in Pharmacy, various thiazolidinone derivatives were synthesized and tested for their anticancer activity against multiple cell lines. The results indicated that compounds similar to this compound showed promising results with significant inhibition rates against leukemia cells .

Case Study 2: Anti-inflammatory Mechanism Investigation

A molecular docking study assessed the interaction of this compound with 5-lipoxygenase. The findings suggested strong binding affinity, indicating its potential as a therapeutic agent for inflammatory diseases .

Chemical Reactions Analysis

Thioxothiazolidinone Ring

The 2-thioxo-4-oxo-thiazolidinone core exhibits dual reactivity:

-

Nucleophilic Attack : The thioxo (C=S) group undergoes reactions with electrophiles (e.g., alkylation or oxidation) .

-

Oxidation : The thioxo group can oxidize to a sulfone (C=O) under strong oxidizing agents like H₂O₂ or mCPBA .

| Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|

| Alkylation | Methyl iodide, K₂CO₃, DMF | S-alkylation at thioxo sulfur |

| Oxidation | H₂O₂, AcOH, 60°C | Sulfone formation |

Nitro Group Reduction

The 4-nitrobenzyloxy substituent can undergo catalytic hydrogenation to yield an amine:

-

Conditions : H₂ gas, Pd/C catalyst in ethanol at 25°C.

-

Product : (E)-2-(5-(3-methoxy-4-((4-aminobenzyl)oxy)benzylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid .

Ester Hydrolysis

The acetic acid moiety participates in acid- or base-catalyzed hydrolysis of ester derivatives. For example:

-

Ester precursor : Ethyl 2-(5-(3-methoxy-4-((4-nitrobenzyl)oxy)benzylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetate .

Electrophilic Aromatic Substitution

The 3-methoxy-4-((4-nitrobenzyl)oxy)benzylidene group directs electrophilic substitution to the ortho/para positions relative to the methoxy group. Example reactions include:

-

Nitration : HNO₃/H₂SO₄ at 0°C introduces additional nitro groups.

-

Halogenation : Br₂/FeBr₃ yields brominated derivatives.

Biological Reactivity

While not a chemical reaction per se, the compound’s interactions with biological targets (e.g., bacterial enzymes) are critical. Analogous thiazolidinones inhibit MurB ligase in Mycobacterium tuberculosis by:

| Target Interaction | Key Residues | Binding Affinity (IC₅₀) |

|---|---|---|

| MurB ligase | Ser228, Arg326 | 5–10 μM |

Stability Under Ambient Conditions

The compound is sensitive to:

-

Light : Photodegradation of the nitro group observed after 48 hours under UV light.

-

Heat : Decomposes above 200°C, releasing SO₂ and NOₓ gases.

Salt Formation

The carboxylic acid group forms salts with bases (e.g., NaOH, NH₃):

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiazolidinone derivatives exhibit structural diversity based on substituents at the 5-benzylidene and 3-acetic acid positions. Below is a detailed comparison of the target compound with structurally related analogs from the literature:

Structural and Electronic Effects

- The 3-methoxy group contributes moderate electron-donating effects, creating a push-pull electronic system .

- {5-[(4-Benzyloxy-3-Methoxyphenyl)Methylidene]-4-Oxo-2-Thioxothiazolidin-3-Yl}Acetic Acid () : Replaces the nitro group with a benzyloxy substituent. This reduces electron-withdrawing effects, likely decreasing reactivity toward nucleophilic attack compared to the target compound. The melting point (277–280°C) and yield (73%) suggest high crystallinity and synthetic efficiency .

- [5-(3-Nitrobenzylidene)-4-Oxo-2-Thioxo-Thiazolidin-3-Yl]-Acetic Acid (): Features a 3-nitrobenzylidene group.

Spectroscopic and Elemental Analysis Trends

- Elemental Composition : The target compound’s calculated C/H/N ratios (predicted: ~C 58.5%, H 4.0%, N 4.2%) would differ from ’s benzyloxy analog (C 57.82%, H 4.12%, N 3.37%) due to the nitro group’s contribution .

- ¹H NMR Shifts : The 4-nitrobenzyloxy group would deshield aromatic protons, causing downfield shifts (~δ 8.0–8.5 ppm) compared to benzyloxy analogs (δ 7.2–7.8 ppm) .

Preparation Methods

Protection of Vanillin

Vanillin (3-methoxy-4-hydroxybenzaldehyde) serves as the starting material. The phenolic hydroxyl group is protected via reaction with 4-nitrobenzyl bromide under basic conditions. In a typical procedure, vanillin (1.0 equiv) is dissolved in anhydrous dimethylformamide (DMF) with potassium carbonate (2.5 equiv). 4-Nitrobenzyl bromide (1.2 equiv) is added dropwise, and the mixture is stirred at 80°C for 12 hours. The product, 3-methoxy-4-((4-nitrobenzyl)oxy)benzaldehyde, is isolated via filtration and recrystallized from ethanol/water (yield: 78%).

Table 1: Optimization of Etherification Conditions

| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| K₂CO₃ | DMF | 80 | 12 | 78 |

| Cs₂CO₃ | DMF | 80 | 10 | 82 |

| NaH | THF | 60 | 8 | 65 |

Characterization of the Aldehyde Intermediate

Fourier-transform infrared spectroscopy (FTIR) confirms the presence of the nitro group (ν~1520 cm⁻¹, asymmetric stretching) and aldehyde carbonyl (ν~1705 cm⁻¹). Nuclear magnetic resonance (NMR) data (DMSO-d₆): δ 10.02 (s, 1H, CHO), 8.32 (d, J = 8.7 Hz, 2H, Ar-H), 7.85 (d, J = 8.7 Hz, 2H, Ar-H), 7.52 (s, 1H, Ar-H), 7.21 (d, J = 8.3 Hz, 1H, Ar-H), 5.38 (s, 2H, OCH₂Ar), 3.89 (s, 3H, OCH₃).

Preparation of 3-(Carboxymethyl)-2-Thioxothiazolidin-4-One

Functionalization of Rhodanine

Rhodanine (2-thioxothiazolidin-4-one) is alkylated at the N-3 position using bromoacetic acid. Rhodanine (1.0 equiv) is suspended in dry DMF with sodium hydride (1.2 equiv) under nitrogen. After 30 minutes, bromoacetic acid (1.1 equiv) is added, and the reaction is stirred at 60°C for 6 hours. The product precipitates upon acidification with HCl (1M) and is recrystallized from acetonitrile (yield: 68%).

Table 2: Alkylation Reaction Optimization

| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| NaH | DMF | 60 | 6 | 68 |

| K₂CO₃ | DMF | 80 | 8 | 54 |

| Et₃N | THF | 40 | 12 | 45 |

Spectroscopic Validation

FTIR shows thioxo (ν~1250 cm⁻¹) and carbonyl (ν~1720 cm⁻¹) stretches. ¹H NMR (DMSO-d₆): δ 4.32 (s, 2H, CH₂COOH), 3.98 (t, J = 7.1 Hz, 2H, SCH₂), 3.45 (t, J = 7.1 Hz, 2H, NCH₂).

Knoevenagel Condensation for Benzylidene Formation

Reaction Conditions

Equimolar amounts of 3-(carboxymethyl)-2-thioxothiazolidin-4-one and 3-methoxy-4-((4-nitrobenzyl)oxy)benzaldehyde are refluxed in ethanol with piperidine (10 mol%) for 8 hours. The E-isomer predominates due to thermodynamic control, confirmed by NOESY NMR. The product is purified via silica gel chromatography (ethyl acetate/hexane, 1:1) and recrystallized from dichloromethane/methanol (yield: 65%).

Table 3: Condensation Optimization

| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Piperidine | Ethanol | 80 | 8 | 65 |

| NH₄OAc | Ethanol | 80 | 10 | 58 |

| DMAP | Toluene | 110 | 6 | 42 |

Stereochemical and Structural Confirmation

Single-crystal X-ray diffraction (SCXRD) reveals the E-configuration, with a dihedral angle of 47.23° between the thiazolidinone and benzylidene planes. High-resolution mass spectrometry (HRMS) gives [M+H]⁺ at m/z 529.0821 (calc. 529.0818).

Thermal and Physicochemical Characterization

Thermogravimetric analysis (TGA) shows decomposition onset at 221°C, consistent with hydrated salts in analogous compounds. Differential scanning calorimetry (DSC) reveals a melting endotherm at 191°C, corroborating crystallinity.

Q & A

Q. What are the standard synthetic routes for this thiazolidinone derivative?

The compound is synthesized via a two-step protocol:

- Step 1 : Condensation of 2,4-thiazolidinedione with 3-methoxy-4-((4-nitrobenzyl)oxy)benzaldehyde under reflux in ethanol with a base (e.g., piperidine or sodium acetate) for 24 hours to form the benzylidene intermediate.

- Step 2 : Alkylation of the intermediate with bromoacetic acid derivatives (e.g., bromomethyl acetic acid) in anhydrous acetone with potassium carbonate, followed by acidification to yield the final product. Yields range from 24% to 74%, influenced by substituent electronic effects and reaction conditions .

Q. What spectroscopic methods are critical for characterizing this compound?

Essential techniques include:

- ¹H/¹³C NMR : To confirm the benzylidene double bond geometry (E/Z) and aromatic substitution patterns.

- Elemental Analysis : Validates purity by comparing calculated vs. experimental C/H/N percentages (e.g., C 57.82% calc. vs. 58.03% obs.) .

- Melting Point : Serves as a preliminary purity indicator (reported ranges: 172–280°C) .

Advanced Research Questions

Q. How can low yields in similar thiazolidinone syntheses be systematically optimized?

Key strategies include:

- Aldehyde Electrophilicity : Electron-rich aldehydes (e.g., 4-benzyloxy-3-methoxybenzaldehyde) yield higher products (73%) due to enhanced Knoevenagel condensation efficiency .

- Catalyst Screening : Sodium acetate (3 eq.) in acetic acid improves yields vs. piperidine in ethanol, likely due to milder basicity reducing side reactions .

- Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, though ethanol remains standard for cost-effectiveness .

Q. What mechanistic insights explain the formation of the benzylidene moiety?

The reaction proceeds via a Knoevenagel condensation :

Q. How should researchers address discrepancies in elemental analysis data?

Discrepancies (e.g., N% calc. 3.37 vs. obs. 3.18 ) may arise from:

- Incomplete Purification : Recrystallization from methanol/water mixtures can remove residual salts.

- Hydration Effects : Drying samples at 100°C under vacuum ensures anhydrous conditions before analysis .

Q. What methodological approaches are recommended for evaluating biological activity?

For hypothesis-driven studies:

- In Vitro Assays : Screen for enzyme inhibition (e.g., α-glucosidase for antidiabetic potential) using UV-Vis kinetics.

- Cytotoxicity Profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations. Reference structural analogs with confirmed anticancer activity (e.g., azo-linked thiazolidinones ).

Q. How can structure-activity relationship (SAR) studies guide derivative design?

- Substituent Modulation : Introduce electron-withdrawing groups (e.g., nitro) to the benzylidene ring to enhance electrophilicity and bioactivity.

- Backbone Modifications : Replace the acetic acid moiety with amide derivatives to improve membrane permeability, as seen in hypoglycemic thiazolidinediones .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.